N-ethyl-L-leucinamide
Overview
Description
N-ethyl-L-leucinamide is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-ethyl-L-leucinamide primarily targets the monocarboxylate transporter type 1 (MCT1) and organic anion transporters (OAT1 and OAT3) . These transporters are responsible for the uptake of small-molecule drugs into cells .
Mode of Action
The acetylation of leucine, a process that forms this compound, switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to MCT1, OAT1, and OAT3 . This switch bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .
Biochemical Pathways
This compound enters metabolic pathways, and its effects are mediated via its metabolic products . The acetylation of leucine, which forms this compound, reveals a way for the rational design of drugs to target anion transporters .
Pharmacokinetics
The pharmacokinetic factors may play a major role in the mechanism of action and efficacy of this compound as a drug . The enantiomers of this compound show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .
Result of Action
The result of this compound’s action is the activation of leucine-mediated signaling and metabolic processes inside cells . This is achieved by bypassing LAT1, the rate-limiting step in these processes .
Biochemical Analysis
Biochemical Properties
N-ethyl-L-leucinamide plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism and protein interactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aminoacyl-tRNA synthetases, which are crucial for protein synthesis. These interactions typically involve the formation of hydrogen bonds and other non-covalent interactions, facilitating the incorporation of this compound into growing peptide chains .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of mTOR (mechanistic target of rapamycin) signaling pathways, which are essential for cell growth and proliferation. Additionally, it can influence the expression of genes involved in amino acid transport and metabolism, thereby impacting overall cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, this compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, further influencing cellular processes .
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-4-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-4-10-8(11)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAKRYUDLXZGCT-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@H](CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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